Iodonium dicollidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

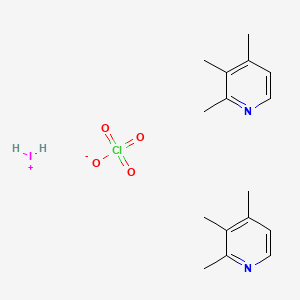

Iodonium dicollidine, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClIN2O4 and its molecular weight is 470.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

Iodonium dicollidine is prominently used to facilitate glycosylation reactions, which are crucial for synthesizing glycosides and glycopeptides. The compound acts as an electrophilic promoter, enhancing the reactivity of glycosyl donors.

-

Case Study: Glycosylation with Phenyl Selenoglycosides

In a study involving fully benzylated or benzoylated phenyl selenoglycosides, IDCP was employed to activate these substrates for glycosylation. The results demonstrated that IDCP effectively promoted the formation of glycosidic bonds, showcasing its utility in synthesizing complex carbohydrate structures . -

Case Study: Synthesis of CLV3 Glycopeptide

Another application involved the synthesis of β-1,2-linked triarabinosylated CLV3 peptide. The use of IDCP for intramolecular aglycon delivery yielded high product yields (up to 82%) and confirmed the stereochemistry through NMR analysis. This highlights IDCP's role in constructing biologically active glycopeptides .

Electrophilic Cyclization

This compound is also utilized in electrophilic cyclization reactions, particularly in the formation of iodocarbamates from homoallylic carbonimidothioates.

- Case Study: Iodocyclization of Carbonimidothioates

In a detailed investigation, treatment of homoallylic carbonimidothioates with IDCP resulted in high yields (80%) of iodocarbamates. This reaction demonstrated the compound's ability to facilitate stereoselective cyclization, producing products with defined stereochemistry regardless of the substrate's geometry .

Oxidative Reactions

The reactivity of iodonium compounds extends to oxidative transformations, where they serve as oxidants.

- Case Study: Oxidative Reactions with Iodosylbenzene

Iodonium salts have been shown to participate in oxidation reactions. For instance, iodosylbenzene reacts with various substrates to yield products such as 2-pyrrolidinone through oxidative Grob fragmentation. This illustrates the versatility of iodonium compounds in synthetic organic chemistry .

Computational Studies

Recent theoretical studies have provided insights into the reactivity and bonding characteristics of iodonium compounds.

- Computational Analysis

Research has employed density functional theory to analyze the bonding nature and intermolecular interactions among hypervalent iodine compounds, including iodonium salts. These studies contribute to understanding how structural variations influence reactivity and selectivity in synthetic applications .

Summary Table of Applications

Analyse Chemischer Reaktionen

Cyclization Reactions

IDCP is highly effective in promoting 6-endo cyclization of unsaturated precursors. For example, in the synthesis of 2,6-dideoxy-2-iodohexopyranosyl glycosides, IDCP cyclizes 1:1.5 Z/E mixtures of olefinic substrates in acetonitrile at low temperatures (−45°C), yielding α/β anomeric mixtures (1:2.1 ratio) in 84% yield .

Table 1: Cyclization Optimization with IDCP

| Entry | IDCP Equiv | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 2 | 3 | −30–−10 | 3.5 | 63 | 1:2.7 |

| 6 | 3 | −45–−42 | 1 | 84 | 1:2.1 |

Key factors:

-

Lower temperatures (−45°C) improve yield and stereoselectivity .

-

Molecular sieves inhibit reactivity, likely due to adsorption .

Glycosylation and Anomeric Control

IDCP enables stereoselective glycosylation of complex substrates. In the synthesis of glycosyl phosphates, IDCP generates α-anomers preferentially in methylene chloride (α/β = 0.15) but reverses selectivity in acetonitrile (α/β = 2.0) . This solvent-dependent behavior is critical for tailoring carbohydrate derivatives.

Table 2: Solvent Effects on Anomeric Ratios

| Solvent | Reagent | α/β Ratio | Yield (%) |

|---|---|---|---|

| CH₃CN | IDCP | 2.0 | 50 |

| CH₂Cl₂ | IDCP | 0.15 | 50 |

Oxidative Functionalization

IDCP acts as an electrophilic iodine source in iodocyclization and oxidation reactions. For instance, in the Hofmann–Löffler reaction, IDCP mediates intramolecular C–H amination to synthesize nicotine derivatives with high enantioselectivity (up to 94% ee) . Substituents on the pyridine ligands in iodonium complexes modulate reactivity:

-

Bis(collidine)iodonium salts favor oxidative pathways, converting dihydropyrroles to pyrroles .

-

Bis(pyridine)iodonium salts prioritize iodocyclization without oxidation .

Nucleophilic Substitution

IDCP facilitates ligand-exchange reactions in hypervalent iodine intermediates. Computational studies suggest that iodonium dicollidine undergoes Sₙ2-type substitution or ligand coupling , depending on solvent polarity . For example:

-

In hexafluoroisopropanol, hydrogen bonding activates IDCP for fluorination reactions .

-

Silver perchlorate-collidine-iodine systems enable trans-dialkoxylation of cyclic alkenes (e.g., cyclohexene → trans-1,2-diethoxycyclohexane in 85% yield) .

Comparative Reactivity with Other Iodonium Salts

IDCP’s collidine ligands enhance stability and selectivity compared to simpler iodonium salts:

Table 3: IDCP vs. Common Iodonium Reagents

| Reagent | Application | Selectivity | Yield Range (%) |

|---|---|---|---|

| IDCP | Cyclization, glycosylation | High | 70–84 |

| Bis(pyridine)iodonium | Iodocyclization | Moderate | 50–65 |

| PhI(OAc)₂ | Oxidation | Low | 40–60 |

Mechanistic Insights

Eigenschaften

CAS-Nummer |

69417-67-0 |

|---|---|

Molekularformel |

C16H24ClIN2O4 |

Molekulargewicht |

470.73 g/mol |

IUPAC-Name |

iodanium;2,3,4-trimethylpyridine;perchlorate |

InChI |

InChI=1S/2C8H11N.ClHO4.H2I/c2*1-6-4-5-9-8(3)7(6)2;2-1(3,4)5;/h2*4-5H,1-3H3;(H,2,3,4,5);1H2/q;;;+1/p-1 |

InChI-Schlüssel |

XERRPAGNXOWPFF-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

Kanonische SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

Synonyme |

BCIH cpd bis(collidine)iodine hexafluorophosphate iodonium di-sym-collidine iodonium dicollidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.